![molecular formula C13H9Cl2NO3S2 B12616206 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide CAS No. 918635-17-3](/img/structure/B12616206.png)
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a thiophene ring attached via an ethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with a thiophene derivative under suitable conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to an ethylsulfonyl group.
Substitution: The chlorine atoms on the benzamide core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiophene ring and the ethenesulfonyl group play crucial roles in binding to the target sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide
- 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide
Uniqueness
Compared to similar compounds, 2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide may exhibit unique properties such as higher binding affinity to certain targets or better stability under specific conditions. The position of the thiophene ring and the nature of the substituents can significantly influence its chemical and biological behavior.
Properties
CAS No. |
918635-17-3 |
|---|---|
Molecular Formula |
C13H9Cl2NO3S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-thiophen-2-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-9-3-4-11(12(15)8-9)13(17)16-21(18,19)7-5-10-2-1-6-20-10/h1-8H,(H,16,17) |
InChI Key |
MMQQGYJFAQLXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


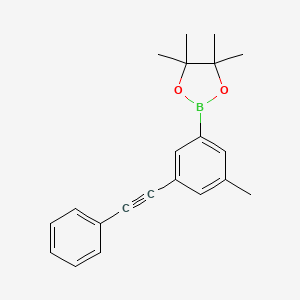
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
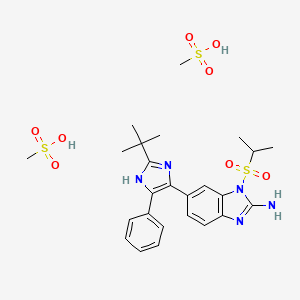
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
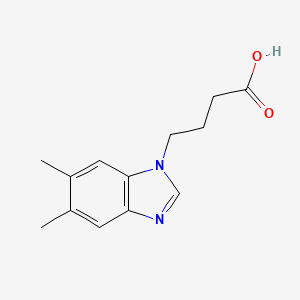
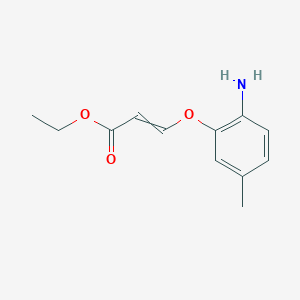
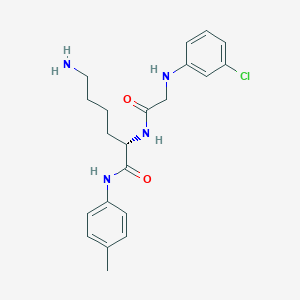
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
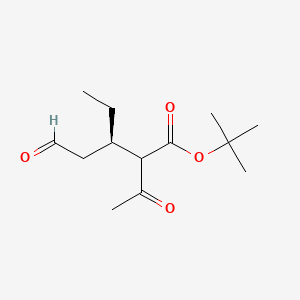
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
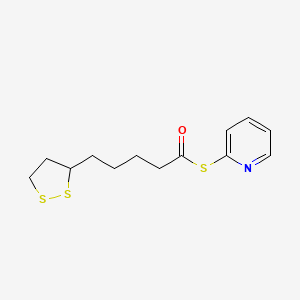
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)


